molecular formula C7H3Cl2NO3S B1530703 3-chloro-1,2-benzoxazole-5-sulfonyl chloride CAS No. 869885-72-3

3-chloro-1,2-benzoxazole-5-sulfonyl chloride

Cat. No.: B1530703
CAS No.: 869885-72-3
M. Wt: 252.07 g/mol
InChI Key: PPDYZUUVNYMHPJ-UHFFFAOYSA-N
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Description

3-chloro-1,2-benzoxazole-5-sulfonyl chloride is a chemical compound with the molecular formula C7H4ClNO3S It is a derivative of benzisoxazole, a bicyclic compound containing both benzene and isoxazole rings

Safety and Hazards

The safety information available indicates that 1,2-Benzisoxazole-5-sulfonyl chloride, 3-chloro- is classified under Acute Tox. 4 Oral hazard classification, with a GHS07 pictogram and a warning signal word .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1,2-benzoxazole-5-sulfonyl chloride typically involves the chlorination of 1,2-benzisoxazole-5-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position on the benzisoxazole ring. Common reagents used in this synthesis include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5), which act as chlorinating agents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-1,2-benzoxazole-5-sulfonyl chloride is unique due to the presence of the chlorine atom at the 3-position, which can influence its reactivity and the types of reactions it undergoes.

Properties

IUPAC Name

3-chloro-1,2-benzoxazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO3S/c8-7-5-3-4(14(9,11)12)1-2-6(5)13-10-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDYZUUVNYMHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)C(=NO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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